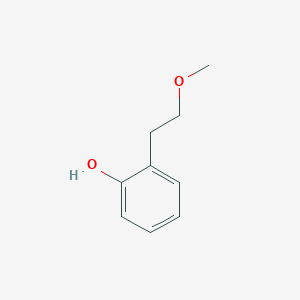

2-(2-Methoxyethyl)phenol

描述

2-(2-Methoxyethyl)phenol, also known as O-(2-Methoxyethyl)phenol, is an organic compound with the molecular formula C9H12O2. It is a phenolic compound characterized by the presence of a methoxyethyl group attached to the phenol ring. This compound is known for its potential use as an impurity in the pharmaceutical industry, particularly in the production of Metoprolol, a beta-adrenergic blocker used to manage abnormal heart rhythms .

准备方法

Synthetic Routes and Reaction Conditions: One method for synthesizing 2-(2-Methoxyethyl)phenol involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate then undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. Finally, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst yields this compound .

Industrial Production Methods: Another industrial method involves the reaction of methyl vinyl ether with 4-bromonitrobenzene. This reaction produces 4-(2-Methoxyethyl)phenol, which can be further processed to obtain this compound .

化学反应分析

Types of Reactions: 2-(2-Methoxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.

Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride.

Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Substitution: Nitro, sulfo, and halo derivatives of phenol.

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

2-(2-Methoxyethyl)phenol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that are valuable in pharmaceuticals and agrochemicals. The methoxyethyl group enhances the compound's reactivity, allowing for further functionalization.

Reagent in Reactions

The compound is employed as a reagent in several chemical reactions, including:

- Esterification : It can react with carboxylic acids to form esters, which are key components in fragrances and flavorings.

- Alkylation : The phenolic hydroxyl group can undergo alkylation reactions to produce more complex aromatic compounds.

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reduction in inflammation markers, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Material Science

Polymer Additive

In material science, this compound is used as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it useful in the production of high-performance materials.

Data Table: Properties of Polymers with Additive

| Property | Without Additive | With this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 100 | 150 |

Analytical Chemistry

Chromatography Applications

The compound is also utilized in analytical chemistry, particularly in chromatography techniques such as HPLC (High-Performance Liquid Chromatography). It serves as a standard for calibrating instruments due to its well-defined chemical properties.

Case Study: HPLC Method Development

A research project developed an HPLC method using this compound as a standard to analyze complex mixtures of organic compounds. The method demonstrated high sensitivity and reproducibility, confirming its utility in analytical applications .

作用机制

The mechanism of action of 2-(2-Methoxyethyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and chelating metal ions. This activity is primarily due to the presence of the hydroxyl group on the phenol ring, which can donate hydrogen atoms to neutralize free radicals . Additionally, it can undergo electrophilic aromatic substitution reactions, which further contribute to its chemical reactivity and biological activity .

相似化合物的比较

4-(2-Methoxyethyl)phenol: Similar in structure but differs in the position of the methoxyethyl group.

3-Methoxyphenol: Contains a methoxy group at the meta position relative to the hydroxyl group.

4-Methoxyphenol: Contains a methoxy group at the para position relative to the hydroxyl group.

Uniqueness: 2-(2-Methoxyethyl)phenol is unique due to the specific positioning of the methoxyethyl group, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

生物活性

2-(2-Methoxyethyl)phenol, also known as O-(2-Methoxyethyl)phenol, is an organic compound with the molecular formula C9H12O2. This phenolic compound has garnered attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, examining its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

The compound is primarily recognized for its role as an intermediate in the synthesis of Metoprolol, a beta-adrenergic blocker used in treating cardiovascular conditions. Its structural characteristics include a methoxyethyl group attached to a phenolic ring, which contributes to its reactivity and interaction with biological systems.

Target Interactions

This compound interacts with several biological targets, notably cytochrome P450 enzymes. These enzymes are essential for the metabolism of various drugs and endogenous compounds. The interaction can lead to either inhibition or activation of these enzymes, influencing drug metabolism and efficacy.

Biochemical Pathways

The compound is involved in significant biochemical pathways that affect cellular processes. For instance, it has been shown to modulate gene expression related to oxidative stress responses in certain cell lines. This modulation can have implications for cellular health and disease states.

Cellular Effects

Research indicates that this compound influences cell signaling pathways and can affect cellular metabolism. In laboratory settings, it has been observed to exhibit antioxidant properties at low concentrations, potentially providing protective effects against oxidative damage .

Dosage-Dependent Effects

The biological activity of this compound can vary significantly with dosage. At lower doses, beneficial effects such as antioxidant activity are noted; however, at higher concentrations, the compound may exhibit toxicity and adverse effects on cellular function.

Antioxidant Activity

A study investigating various phenolic compounds highlighted the antioxidant potential of this compound. The compound demonstrated significant radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound are resistant to nuclease metabolism in plasma and tissue, indicating a stable profile that could be advantageous for therapeutic use.

Experimental Studies

Several experimental studies have been conducted to elucidate the properties and applications of this compound:

- Cyclization Reactions : Research has shown that under acidic conditions, 2-(2-Hydroxyethyl)phenol can cyclize to form this compound via a phenonium ion mechanism. This reaction has been optimized for efficiency and yield .

- Interaction with Biological Systems : Studies have demonstrated that this compound can influence metabolic pathways involving cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C9H12O2; contains a methoxyethyl group on a phenolic ring |

| Primary Uses | Intermediate in Metoprolol synthesis; potential antioxidant |

| Biological Targets | Cytochrome P450 enzymes; influences gene expression related to oxidative stress |

| Dosage Effects | Beneficial at low doses; toxic at high doses |

| Stability | Resistant to nuclease metabolism; stable under specific conditions |

属性

IUPAC Name |

2-(2-methoxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOHRGVQRCCZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627284 | |

| Record name | 2-(2-Methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330976-39-1 | |

| Record name | 2-(2-Methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis of 2-(2-Methoxyethyl)phenol described in the paper?

A1: The paper presents a novel synthesis route for this compound utilizing dimethyl carbonate (DMC) in acidic conditions []. This method is notable because it exploits the ability of the 2-(2-hydroxyethyl)phenol starting material to stabilize a phenonium ion intermediate. DMC plays a triple role in this process, acting as a solvent, a methoxycarbonylation agent, and a leaving group. The proposed mechanism involves DMC-mediated formation of the phenonium ion, followed by transformation into this compound. This intermediate then undergoes intramolecular cyclization to yield the final cyclic ether product []. This approach highlights the versatility of DMC and offers a new perspective on the synthesis of this compound and related compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。